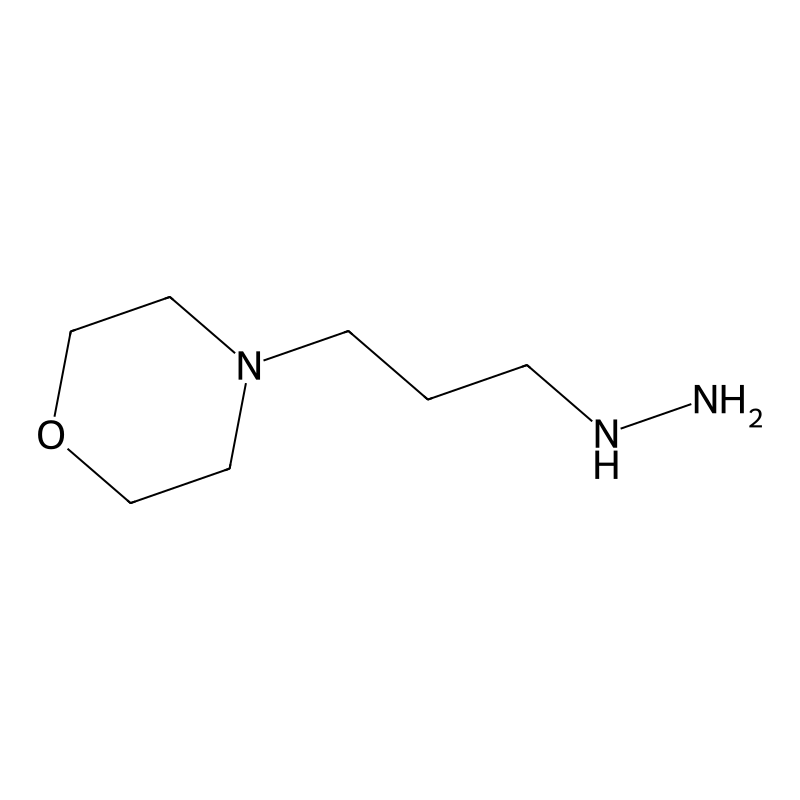4-(3-Hydrazinylpropyl)morpholine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
4-(3-Hydrazinylpropyl)morpholine (4-(3-HPM)) is a chemical compound synthesized through various methods, with variations in starting materials and reaction conditions reported in scientific literature. One common approach involves the reaction of N-Boc-protected 3-bromopropanehydrazine with morpholine, followed by Boc deprotection to yield the final product. 4-(3-HPM) can exist as a free base or as a salt form, such as the dihydrochloride, which improves its solubility and stability [].
Potential Applications:
Research suggests that 4-(3-HPM) possesses properties that might be relevant in various scientific fields:
- Biomedical Research: Studies have explored the potential of 4-(3-HPM) derivatives as ligands for specific receptors in the human body. For instance, research suggests that certain derivatives might bind to the histamine H3 receptor, which is implicated in various neurological functions [].
- Material Science: 4-(3-HPM) has been investigated for its potential use in the development of new materials with specific functionalities. For example, studies have explored its incorporation into polymers to create materials with enhanced properties such as self-healing or shape memory.
4-(3-Hydrazinylpropyl)morpholine is an organic compound characterized by the molecular formula and a molecular weight of approximately 145.24 g/mol. This compound features a morpholine ring with a hydrazine group attached to a propyl chain, which enhances its chemical reactivity and potential biological activities. It is recognized for its unique structural properties that make it valuable in various scientific fields.
- Oxidation: The hydrazine group can be oxidized to yield azides or other nitrogen-containing compounds.
- Reduction: This compound can be reduced to form amines or other derivatives.
- Substitution: The hydrazine group may participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, while lithium aluminum hydride and sodium borohydride are typically employed for reduction processes.
Research indicates that 4-(3-Hydrazinylpropyl)morpholine exhibits potential biological activities, particularly in antimicrobial and antiurease properties. Its mechanism of action may involve inhibiting bacterial growth by disrupting metabolic pathways, potentially leading to cell death through the formation of reactive intermediates. This makes it a subject of interest in medicinal chemistry and pharmacological studies.
The synthesis of 4-(3-Hydrazinylpropyl)morpholine generally involves the reaction of morpholine with a suitable hydrazine derivative, such as 3-chloropropylhydrazine. The reaction is typically conducted under basic conditions using sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution. The process is usually performed under controlled temperature conditions to optimize yield and purity.
Reaction Scheme
The general reaction can be represented as follows:
4-(3-Hydrazinylpropyl)morpholine has diverse applications across various fields:
- Chemistry: It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.
- Biology: This compound is utilized in biochemical assays and studies related to enzyme activities.
- Medicine: Ongoing research explores its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
- Industry: It is employed in the development of new materials and as a reagent in various industrial processes.
Several compounds share structural similarities with 4-(3-Hydrazinylpropyl)morpholine. Notable examples include:
- Morpholine: A simpler analog without the hydrazine group.
- 4-(3-Hydrazinylpropyl)piperazine: Similar structure but contains a piperazine ring instead of morpholine.
- 4-(3-Hydrazinylpropyl)pyrazole: Contains a pyrazole ring instead of morpholine.
- 4-(3-Aminopropyl)morpholine
- 4-(3-Hydroxypropyl)morpholine
- 4-(3-Methylpropyl)morpholine
Uniqueness
The uniqueness of 4-(3-Hydrazinylpropyl)morpholine lies in the combination of the morpholine ring and the hydrazine group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it exhibits higher nucleophilicity and the ability to form stable complexes with metal ions, making it particularly useful for specific research and industrial applications.







